![molecular formula C54H36 B2376363 [9]Cycloparaphenylen CAS No. 1092522-74-1](/img/structure/B2376363.png)
[9]Cycloparaphenylen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .
Synthesis Analysis
The synthesis of “9Cycloparaphenylene” involves L-shaped diphenylcyclohexane monomers undergoing cyclotrimerization under the influence of [Ni (cod) 2 ]/bipy . The cyclic trimer formed was then converted to “9Cycloparaphenylene” by acid-mediated aromatization .Molecular Structure Analysis
The X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution . The first X-ray crystal structure of “9Cycloparaphenylene” is also described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9Cycloparaphenylene” include cyclotrimerization and acid-mediated aromatization . The cyclotrimerization is influenced by [Ni (cod) 2 ]/bipy .Wissenschaftliche Forschungsanwendungen
- CPPs dienen als ausgezeichnete Wirte zur Einkapselung von Gastmolekülen. Ihre zyklische, schalenförmige Struktur ermöglicht es ihnen, kleinere Moleküle in ihrem Hohlraum einzufangen. Forscher haben CPPs als supramolekulare Rezeptoren für verschiedene Kationen und Anionen untersucht. Beispielsweise kapselt ein wasserlösliches [9]Cycloparaphenylen-Derivat kationische Gastverbindungen wie Methylviologendichlorid effektiv ein und demonstriert damit sein Potenzial in der Host-Gast-Chemie .
- CPPs sind Teilstrukturen von Kohlenstoffnanoröhren (CNTs). Ihre radiale π-Konjugationsmodi und porösen Strukturen machen sie zu attraktiven Vorlagen für die CNT-Synthese. Durch die Verwendung von CPPs als Saatgut wollen Forscher das Wachstum von CNTs mit spezifischer Chiralität und Eigenschaften lenken .
- CPPs können in hybride Nanostrukturen integriert werden. Forscher haben die Kombination von CPPs mit anderen Nanomaterialien wie Graphen oder Metallnanopartikeln untersucht. Diese Hybridsysteme weisen einzigartige elektronische, optische und mechanische Eigenschaften auf, was sie zu vielversprechenden Kandidaten für fortschrittliche Materialien macht .
- Aufgrund ihrer π-konjugierten Struktur weisen CPPs interessante optoelektronische Eigenschaften auf. Jüngste Fortschritte konzentrieren sich auf CPP-basierte Materialien für organische Leuchtdioden (OLEDs), Sensoren und Photodetektoren. Ihre Fluoreszenzeigenschaften, insbesondere im sichtbaren Bereich, machen sie zu wertvollen Komponenten in optoelektronischen Bauelementen .
- CPPs können aufgrund ihrer selektiven Bindungsfähigkeiten als molekulare Sensoren fungieren. Forscher haben CPPs als fluoreszierende Sonden zur Detektion spezifischer Analyten wie Metallionen oder organischer Moleküle untersucht. Ihre Empfindlichkeit und Reaktionsfähigkeit machen sie zu vielversprechenden Kandidaten für sensorische Anwendungen .
- CPPs nehmen an Selbstorganisationsprozessen teil und bilden durch nicht-kovalente Wechselwirkungen größere Strukturen. Diese Anordnungen können für bestimmte Funktionen wie Wirkstoffträger oder Nanocarrier maßgeschneidert werden. Durch die Kombination von CPPs mit anderen funktionellen Molekülen schaffen Forscher komplizierte supramolekulare Architekturen .
Host-Gast-Chemie
Kohlenstoffnanoröhren-Vorlagen
Hybride Nanostrukturen
Optoelektronische Bauelemente
Molekulare Sensoren
Supramolekulare Anordnungen
Safety and Hazards
Zukünftige Richtungen
Recent advances in the design and synthesis of novel cycloparaphenylene (CPP)-based 2catenanes have been presented . These advances not only enrich the family of topologically complex nanocarbons, but also potentially widen the application scope of conjugated carbon materials, thus greatly promoting the creation of novel functional carbon materials for practical use .
Wirkmechanismus
Target of Action
9Cycloparaphenylene (9CPP) is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube . The primary targets of 9CPP are the radially oriented p orbitals of the benzene rings .
Mode of Action
The interaction of 9CPP with its targets involves the strained and distorted aromatic systems of the benzene rings . The strain energy of the bent aromatic system is a key factor in the synthesis of 9CPP . The compound’s mode of action is largely determined by its unique architectural features .
Biochemical Pathways
The synthesis of 9CPP involves a series of biochemical pathways. Monolithiation of diiodobenzene and subsequent addition of benzoquinone generates a syn diol . This is then alkylated with methyl iodide to produce diiodide . Portions of diiodide are converted to diboronate in preparation for a tandem Suzuki coupling/macrocyclization sequence . The resulting macrocycles are then aromatized to produce 9CPP .
Pharmacokinetics
The pharmacokinetics of 9The compound’s unique structure and the strain energy of its bent aromatic system may influence its bioavailability .
Result of Action
The result of 9CPP’s action is the formation of a unique macrocycle structure . X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer formed during the synthesis of 9CPP confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution .
Action Environment
The action of 9CPP is influenced by environmental factors. For instance, the strain energy of the bent aromatic system, which is a key factor in the synthesis of 9CPP, is influenced by the curvature and rigidity of the cyclohexadiene unit used in the synthesis . Additionally, the efficiency of the Suzuki coupling/macrocyclization sequence, which is a critical step in the synthesis of 9CPP, may be affected by the conditions under which the reaction is carried out .
Eigenschaften
IUPAC Name |
decacyclo[32.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33]tetrapentaconta-1(36),2(54),3,5(53),6(52),7,9(51),10(50),11,13(49),14(48),15,17(47),18(46),19,21(45),22,24,26,28,30,32,34,37,39,41,43-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-2-38-4-3-37(1)39-5-7-41(8-6-39)43-13-15-45(16-14-43)47-21-23-49(24-22-47)51-29-31-53(32-30-51)54-35-33-52(34-36-54)50-27-25-48(26-28-50)46-19-17-44(18-20-46)42-11-9-40(38)10-12-42/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQSMROYIVIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is []Cycloparaphenylene ([9]CPP) and how is it synthesized?
A1: []Cycloparaphenylene ([9]CPP) belongs to a class of molecules called "carbon nanohoops" characterized by a cyclic structure composed of benzene rings directly connected in a para position. This creates a hoop-like shape resembling a short segment of a carbon nanotube. [] The synthesis generally involves a multi-step process utilizing Diels-Alder reactions and nickel-mediated coupling reactions. One common method involves the cyclotrimerization of L-shaped diphenylcyclohexane monomers using a nickel catalyst like [Ni(cod)2] in the presence of a ligand like bipyridine. A final reductive aromatization step is then used to generate the fully conjugated []CPP structure. []
Q2: What are some interesting structural features of []CPP?
A2: []CPP is comprised of nine benzene rings, resulting in a relatively strained macrocycle. X-ray crystallography studies have confirmed the planar conformation of []CPP. [] This structural characteristic influences its photophysical properties and host-guest chemistry, particularly its ability to selectively bind guest molecules within its cavity. []
Q3: How does the structure of []CPP impact its photophysical properties?
A3: The size and rigidity of the []CPP structure influence its electronic transitions and excited state dynamics. Studies have shown that []CPP exhibits fluorescence with a quantum yield of 0.46. [] Computational studies have also been used to investigate the excited state dynamics of []CPP, revealing the presence of near-degenerate S1 and S2 states separated by a narrow energy gap, leading to overlapping absorption bands in the visible spectrum. [] The triplet excited state behavior has also been explored using transient absorption spectroscopy, demonstrating the significance of radiative decay pathways for this molecule. []
Q4: Can []CPP be chemically modified, and if so, how do these modifications affect its properties?
A4: Yes, []CPP can be functionalized with various substituents. Researchers have successfully synthesized derivatives containing carbomethoxy, N-phenylphthalimido, and fluorine atoms. [, ] The incorporation of electron-withdrawing fluorine atoms, for example, has been shown to influence both the photophysical and electrochemical properties of the resulting fluorinated []CPP. []
Q5: What are some potential applications of []CPP and related cycloparaphenylenes?
A5: Due to their unique structural and electronic properties, []CPP and other cycloparaphenylenes hold promise for various applications. These include:
- Building blocks for carbon nanotubes: Their hoop-like structure makes them potential precursors or templates for controlled nanotube synthesis. []
- Host molecules: The defined cavity of []CPP allows for the selective inclusion of guest molecules through CH-π interactions, opening possibilities in supramolecular chemistry and materials science. []
- Optoelectronic materials: Their fluorescence and electronic properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
Q6: Has []CPP been investigated for any biological applications?
A6: While not as extensively studied as other carbon nanomaterials, []CPP has been explored for its potential effects on plants. Transcriptome analysis of Arabidopsis thaliana seedlings treated with []CPP revealed minimal impact, suggesting low toxicity. Interestingly, the study found upregulation of the AT1G05880 (ARIADNE 12) gene, associated with hypoxia response, indicating this gene as a potential marker for nanocarbon molecule treatment. []
Q7: What are the future directions for research on []CPP?
A7: Continued research on []CPP and related carbon nanohoops will likely focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
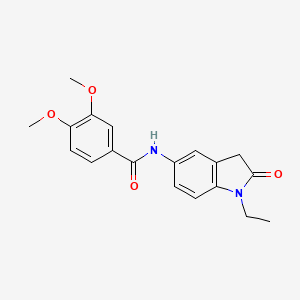
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)

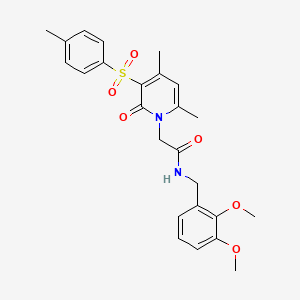
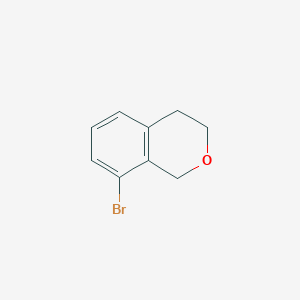
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)


![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
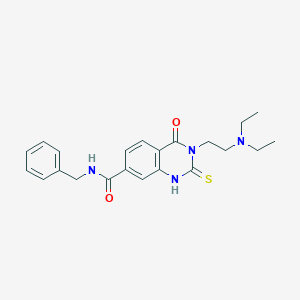
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)
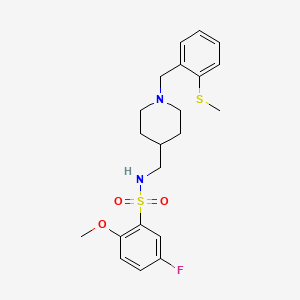
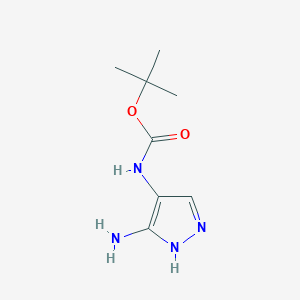
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
